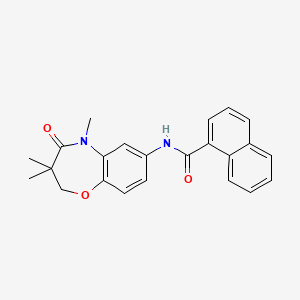

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-23(2)14-28-20-12-11-16(13-19(20)25(3)22(23)27)24-21(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOIHDAUSYHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and benzoxazepine precursors. Common synthetic routes may involve:

Cyclization reactions: to form the benzoxazepine ring.

Amidation reactions: to introduce the carboxamide group.

Oxidation and reduction steps: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: to accelerate the reaction.

Solvent selection: to enhance solubility and reaction rates.

Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which “N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor signaling pathways.

Altering cellular pathways: Affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Differences

The benzoxazepin core distinguishes this compound from analogs with quinoline, naphthyridine, or tetrahydronaphthalene backbones. Key comparisons include:

Table 1: Core Structure and Substituent Analysis

Physicochemical and Pharmacokinetic Properties

- Solubility and Lipophilicity: The target compound’s methyl groups may enhance solubility compared to the adamantyl-substituted naphthyridine derivative (compound 67), which is highly lipophilic . However, the aminoethyl group in the tetrahydronaphthalene analog (compound b) could improve aqueous solubility .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene moiety and a tetrahydrobenzoxazepine ring. Its molecular formula is with a molecular weight of 414.5 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various molecular targets within biological systems.

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain biological pathways critical for cellular functions:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Receptor Binding : It may bind to specific receptors influencing cellular responses.

Antimicrobial Properties

Research indicates that derivatives of naphthalene carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that various ring-substituted naphthalene carboxanilides demonstrate enhanced activity against Mycobacterium avium subsp. paratuberculosis, with some compounds exhibiting two-fold higher efficacy than established antibiotics like rifampicin. Although specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that modifications in the naphthalene structure could enhance antibacterial properties.

- Mechanisms of Action : Investigations into the compound's interaction with specific enzymes revealed potential inhibition pathways affecting cell metabolism and proliferation .

- Toxicological Assessments : Toxicological studies are essential to understand the safety profile of this compound. Preliminary assessments suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-naphthalene | C22H26N2O4S | 414.5 g/mol | Antimicrobial |

| 2-Cyclohexen-1-one | C10H12O | 148.20 g/mol | Antifungal |

| Squalene Synthase Inhibitors | Varies | Varies | Lipid-lowering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.